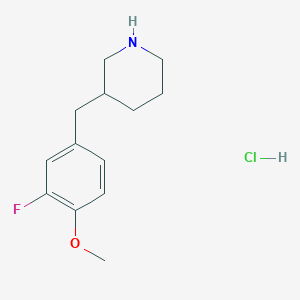

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a structurally constrained piperidine derivative. It is characterized by the presence of a piperidine core, which is a common feature in many bioactive molecules, particularly those that interact with monoamine transporters. The compound is likely to possess a benzyl group substituted with a fluoro and a methoxy group, which may influence its binding affinity and selectivity towards various biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the literature. For instance, a series of compounds derived from a lead cis-3,6-disubstituted piperidine derivative was synthesized by modifying the exocyclic N-atom at the 3-position of the lead . This approach could potentially be applied to the synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride by introducing the appropriate fluoro and methoxy substituents on the benzyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as X-ray crystallography. For example, the absolute configuration of enantiomers of a potent racemic compound was determined unambiguously by X-ray crystal structural study . Similarly, the structure of another novel bioactive heterocycle was confirmed by X-ray diffraction studies . These methods could be employed to determine the precise molecular structure of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the nature of substituents on the phenyl ring. Electron-withdrawing groups have been shown to significantly affect the potency of these compounds at the dopamine transporter (DAT) . Therefore, the fluoro and methoxy groups in 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride may play a crucial role in its chemical reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the conformation of the piperidine and morpholine rings, as well as the presence of intermolecular hydrogen bonds, can contribute to the stability of the molecule . These factors are likely to be relevant for 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride as well, affecting its solubility, stability, and overall reactivity.

Scientific Research Applications

Pharmacological Properties of Paroxetine Hydrochloride :Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, is studied for its physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis. The pharmacokinetics, metabolism, and pharmacological effects are also documented, suggesting applications in mental health disorders treatment (Germann, Ma, Han, & Tikhomirova, 2013).

Toxicity of Bis Mannich Bases and Piperidinols :Research on the toxicity of various bis Mannich bases and corresponding piperidinol derivatives using the brine shrimp bioassay highlights the potential of certain piperidine derivatives in drug development, particularly their conversion from bis Mannich bases to piperidines to improve toxicity profiles (Gul, Gul, & Erciyas, 2003).

Synthesis and Evaluation of Dopamine D4 Receptor Antagonists :A study on the synthesis and in vivo evaluation of SB-235753, a piperidine-based compound labeled with 11C, for the assessment of dopamine D4 receptors using positron emission tomography (PET), though it was found unsuitable for such studies. This research provides insights into the design and evaluation of neuroreceptor-targeted compounds (Matarrese et al., 2000).

Design and Activity of CCR5 Antagonist-Based HIV-1 Entry Inhibitors :The design, synthesis, and evaluation of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors demonstrate potent anti-HIV-1 activities. This suggests the role of piperidine derivatives in developing new therapies for HIV-1 infection (Dong et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMNUJKNKJFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588815 |

Source

|

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172742-77-6 |

Source

|

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)